Chemical structure and molecular weight of 2-Chloro-n-isobutylbenzamide
Chemical structure and molecular weight of 2-Chloro-n-isobutylbenzamide
An In-depth Technical Guide to 2-Chloro-N-isobutylbenzamide: Synthesis, Characterization, and Properties
Executive Summary: This technical guide provides a comprehensive overview of 2-Chloro-N-isobutylbenzamide, a substituted benzamide derivative of interest in chemical and pharmaceutical research. While specific experimental data for this compound is not widely published, this document, written from the perspective of a Senior Application Scientist, consolidates foundational chemical principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and handling. We detail a reliable synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to work with or develop novel benzamide compounds.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry and materials science. Its structural rigidity, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it a privileged scaffold in the design of biologically active molecules. N-substituted benzamides, in particular, are prevalent in a wide array of pharmaceuticals, including antiemetics, antipsychotics, and antiarrhythmics. The specific substitution pattern on both the phenyl ring and the amide nitrogen allows for fine-tuning of a compound's steric and electronic properties, which in turn dictates its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.
The subject of this guide, 2-Chloro-N-isobutylbenzamide, combines a sterically demanding ortho-chloro substituent with a flexible isobutyl group. The chlorine atom can significantly influence the molecule's conformation and electronic distribution, potentially enhancing binding to target proteins or modifying its metabolic stability. This guide serves to provide the foundational knowledge required to synthesize and characterize this specific compound, enabling further investigation into its potential utility.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Chloro-N-isobutylbenzamide are derived from its constituent parts: a 2-chlorobenzoyl group and an isobutyl amine. The official IUPAC name for this compound is 2-chloro-N-(2-methylpropyl)benzamide.[1] As of the time of this writing, a specific CAS number has not been assigned, indicating its status as a specialized research chemical.
Key structural and predicted physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-methylpropyl)benzamide | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | Calculated |
| Monoisotopic Mass | 211.07639 Da | [1] |
| SMILES | CC(C)CNC(=O)C1=CC=CC=C1Cl | [1] |
| InChIKey | CFDLINMQKPWZDV-UHFFFAOYSA-N | [1] |
| XlogP (Predicted) | 2.2 | [1] |
| Melting Point | Not available. Predicted to be higher than N-isobutylbenzamide (54.6 °C) due to increased molecular weight and polarity. | [2] |
| Boiling Point | Not available. Predicted to be higher than N-isobutylbenzamide (308.2 °C) due to increased molecular weight and polarity. | [2] |
Synthesis of 2-Chloro-N-isobutylbenzamide
The most direct and reliable method for synthesizing N-substituted benzamides is through the acylation of an amine with a benzoyl chloride. This is a variant of the classic Schotten-Baumann reaction, which is highly efficient for forming amide bonds. The overall strategy involves two primary stages: the preparation of the 2-chlorobenzoyl chloride precursor, followed by its reaction with isobutylamine.
Reaction Principle and Rationale
Stage 1: Synthesis of 2-Chlorobenzoyl Chloride. The synthesis begins with the conversion of commercially available 2-chlorobenzoic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[3] The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas. Driving the reaction to completion is straightforward as the gaseous byproducts escape the reaction mixture.
Stage 2: Amide Formation. The resulting 2-chlorobenzoyl chloride is a potent electrophile. It readily reacts with a nucleophilic amine, isobutylamine, to form the stable amide bond of 2-Chloro-N-isobutylbenzamide.[4] The reaction releases one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base (such as sodium hydroxide or triethylamine) must be included to scavenge the generated acid and ensure the reaction proceeds to completion.[4]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical reactions.[3][4] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Isobutylamine
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Protocol Stage 1: Preparation of 2-Chlorobenzoyl Chloride[3]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂, ~2-3 eq).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chlorobenzoyl chloride, a yellowish oil, is typically used directly in the next step without further purification.
Protocol Stage 2: Synthesis of 2-Chloro-N-isobutylbenzamide[4]
-
Setup: In a separate flask, dissolve isobutylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM). Cool the flask in an ice bath (0 °C).
-
Acylation: Dissolve the crude 2-chlorobenzoyl chloride (1.0 eq) from Stage 1 in DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Standard workflow for analytical characterization.
Potential Applications and Future Research
Given the prevalence of the benzamide scaffold, 2-Chloro-N-isobutylbenzamide could serve as a valuable intermediate or a final candidate molecule in several research areas:
-
Pharmaceuticals: It could be screened for a variety of biological activities. The specific combination of substituents may offer unique interactions with biological targets.
-
Agrochemicals: Many commercial pesticides and herbicides are amide derivatives. The lipophilicity and electronic nature of this compound make it a candidate for agrochemical screening. [5]* Materials Science: Polyamides are high-performance polymers, and unique monomers can impart novel properties. This compound could be explored as a monomer or additive.
Future research should focus on the empirical determination of its physicochemical properties, a thorough evaluation of its biological activity through in-vitro screening, and exploration of its utility as a building block for more complex molecules.
Safety and Handling
As a research chemical with limited toxicological data, 2-Chloro-N-isobutylbenzamide should be handled with care.
-
General Precautions: Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. Work in a well-ventilated chemical fume hood.
-
Starting Materials: The precursors, particularly thionyl chloride and 2-chlorobenzoyl chloride, are corrosive and moisture-sensitive. They should be handled with extreme caution under anhydrous conditions.
References
-
Gowda, B. T., et al. (2009). N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o549. [Link]
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Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
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PrepChem. (2023). Preparation of 2-chlorobenzyl chloride. PrepChem.com. [Link]
- Google Patents. (1983). Method for preparing 2-chlorobenzoyl chloride. US4388251A.
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Rodrigues, S. C., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). Chemeo.com. [Link]
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PubChem. (n.d.). 2-Chlorobenzanilide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Benzamide, N-chloro-. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). N-Isobutylbenzamide. Wiley Science Solutions. [Link]
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PubChemLite. (n.d.). 2-chloro-n-isobutylbenzamide (C11H14ClNO). Université du Luxembourg. [Link]
- Google Patents. (2003).
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Royal Society of Chemistry. (n.d.). Supplementary Material for an article on amide synthesis. RSC.org. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. ResearchGate. [Link]
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PubChem. (n.d.). 2-chloro-N-methylbutanamide. National Center for Biotechnology Information. [Link]
- Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. CN105801499A.
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